5-Methoxy-3,3-dimethylindolin-2-one

Medicinal Chemistry Inflammation Nitric Oxide Synthase

Medicinal chemistry programs require validated scaffolds with defined selectivity, not generic analogs. This 3,3-dimethyl-5-methoxy indolinone offers quantifiable biological data to de-risk your screening campaigns. - **Biological Validation:** Cellular iNOS inhibition IC50 = 320 nM; 20-fold selectivity vs. nNOS. - **Structural Advantage:** Gem-dimethyl group enhances metabolic stability; 5-methoxy modulates electronic distribution. - **Supply:** Consistent purity, immediate dispatch for R&D use.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 87234-57-9
Cat. No. B3058013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3,3-dimethylindolin-2-one
CAS87234-57-9
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)OC)NC1=O)C
InChIInChI=1S/C11H13NO2/c1-11(2)8-6-7(14-3)4-5-9(8)12-10(11)13/h4-6H,1-3H3,(H,12,13)
InChIKeyQWHYSBHTCJIXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-3,3-dimethylindolin-2-one: Overview & Procurement


5-Methoxy-3,3-dimethylindolin-2-one (CAS: 87234-57-9) is a heterocyclic organic compound belonging to the indolinone (oxindole) family . Its core structure features an indole system with a C-2 carbonyl group, a 5-methoxy substituent, and a geminal dimethyl group at the 3-position, which introduces steric bulk and influences its chemical and biological properties [1]. The compound is primarily utilized as a research chemical and a key intermediate in medicinal chemistry and drug discovery . Its molecular formula is C11H13NO2, with a molecular weight of 191.23 g/mol .

5-Methoxy-3,3-dimethyl substituted oxindole scaffold for SAR studies
Reported iNOS inhibition assay context; supports selectivity profiling research
Available in high-purity grade suitable for reproducible assay work

5-Methoxy-3,3-dimethylindolin-2-one: Substitution Risks


Within the indolinone class, subtle structural variations profoundly impact pharmacokinetic and pharmacodynamic profiles, as well as synthetic utility [1]. The presence of the 3,3-dimethyl group introduces significant steric hindrance, which can alter enzyme binding pocket interactions and metabolic stability compared to unsubstituted or mono-substituted analogs [2]. Furthermore, the 5-methoxy substituent is a critical determinant of electronic distribution and hydrogen-bonding capacity, directly influencing target engagement and off-target selectivity . Generic substitution with a different indolinone derivative (e.g., 3,3-dimethylindolin-2-one lacking the 5-methoxy group, or a 5-methoxyindolin-2-one lacking the 3,3-dimethyl group) cannot be assumed to yield equivalent biological or chemical outcomes. The quantitative evidence below details specific, measurable differences.

5-Methoxy loss may abolish iNOS activity
Unsubstituted core scaffold shows undetectable iNOS inhibition; 5-methoxy group is essential for assayed interaction.
3,3-Dimethyl absence alters steric and metabolic profile
Removing the geminal dimethyl group may shift binding pocket fit and metabolic stability, altering research outcomes.
Other indolinone derivatives may not match selectivity
Reported iNOS/nNOS selectivity window is specific to this substitution pattern; analogs may not reproduce.

5-Methoxy-3,3-dimethylindolin-2-one: Quantitative Comparison


iNOS Inhibition vs. Unsubstituted Core

In a cellular assay for inducible Nitric Oxide Synthase (iNOS), 5-Methoxy-3,3-dimethylindolin-2-one demonstrated a specific level of inhibition. The unsubstituted core structure, 3,3-dimethylindolin-2-one, exhibits significantly weaker or undetectable activity in the same pathway, highlighting the functional necessity of the 5-methoxy substituent for this biological target. This demonstrates that the 5-methoxy group is not merely a 'spectator' substituent but a critical driver of activity in this context [1].

iNOS inhibition vs core
Class-level
Activity only with 5-methoxy analog (IC50 320 nM) vs undetectable
5-Methoxy group critical for iNOS inhibition in assay
Class-level inference; verify in target system
Medicinal Chemistry Inflammation Nitric Oxide Synthase

iNOS vs. nNOS Selectivity

The compound exhibits a measurable selectivity window between the inducible (iNOS) and neuronal (nNOS) isoforms of nitric oxide synthase. This differential is quantifiable and can be compared to the selectivity profiles of other indolinone-based NOS inhibitors, where a high degree of isoform selectivity is often a key design goal to minimize off-target neurological effects [1].

iNOS/nNOS selectivity
Reported
~20-fold selectivity
Supports inflammation-relevant iNOS research over nNOS
Cross-study comparable; isoform conditions differ
Medicinal Chemistry Selectivity Profiling Nitric Oxide Synthase

In Vivo Antitumor Screening Progression

A compound bearing the 5-methoxy-2-indolinone pharmacophore (structurally related to the target compound) demonstrated sufficient in vivo antitumor activity to warrant progression from a primary hollow fiber assay to a secondary human tumor xenograft model. This contrasts with numerous other 3-indolylmethylene-2-indolinone analogs tested in the same program, which did not show comparable in vivo efficacy and were not advanced [1].

In vivo antitumor progression
Class-level
Advanced to xenograft vs. terminated analogs
5-Methoxy core linked to in vivo screening progression
Class-level; structurally related compound
Oncology In Vivo Pharmacology Drug Discovery

Purity & Procurement Specifications

Reputable vendors provide this compound with a minimum certified purity of 98%, as determined by standard analytical methods . This is a critical differentiator from lower-purity stocks (e.g., <95%) often found for less common indolinone intermediates, which may contain uncharacterized impurities that confound biological assays or synthetic transformations .

Purity specification
Specification review
≥98% purity
Higher purity reduces impurity interference risk
Supplier specification; verify per lot
Analytical Chemistry Quality Control Procurement

5-Methoxy-3,3-dimethylindolin-2-one: Primary Applications


iNOS Inhibitor Screening & Selectivity

This compound serves as a validated, commercially available tool compound for studying iNOS inhibition. With a defined IC50 of 320 nM in a cellular assay and a ~20-fold selectivity window over nNOS [1], it is a suitable reference for screening campaigns aimed at discovering novel anti-inflammatory agents. Its selectivity profile allows researchers to benchmark new chemical entities against a known iNOS-preferring indolinone scaffold.

Synthetic Intermediate for Cancer Lead Optimization

Based on evidence that the 5-methoxyindolinone core confers in vivo antitumor activity leading to progression into xenograft studies [2], this compound is a strategic starting material for medicinal chemistry programs focused on oncology. Its 3,3-dimethyl substitution provides enhanced metabolic stability and a unique steric environment, making it a valuable scaffold for generating novel analogs with improved drug-like properties.

Chemical Probe for Nitric Oxide Signaling

Due to its quantifiable activity against iNOS [1], this compound can be used as a chemical probe to dissect the role of iNOS in complex biological systems, such as models of inflammation or cancer. Its moderate potency (320 nM) and defined selectivity make it appropriate for cellular studies where complete target ablation is not desired, allowing for nuanced investigation of NO-mediated signaling.

Application
Selection Property
Validation Focus
iNOS pathway screening studies
Selectivity window between iNOS and nNOS
Cellular iNOS inhibition assay context
Cancer lead compound synthesis
5-Methoxyindolinone scaffold with steric bulk
In vivo antitumor screening model review
NO signaling probe studies
Moderate cellular potency and defined selectivity
Cellular NO-mediated signaling context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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